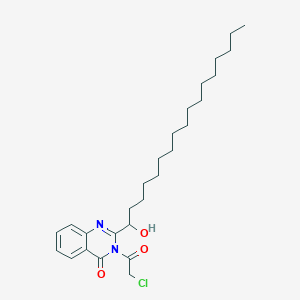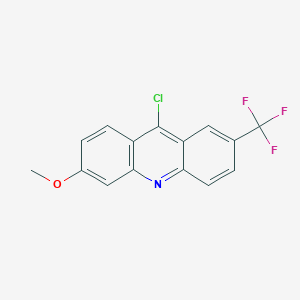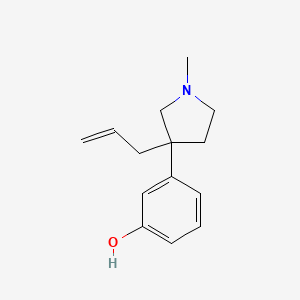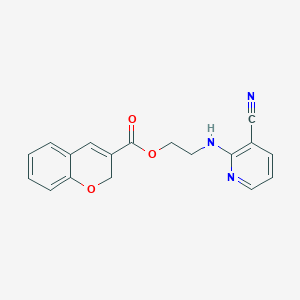
2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural motifs of pyridine, chromene, and carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with an appropriate amine to form the intermediate, which is then reacted with 2H-chromene-3-carboxylate under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Amino-3-cyano-4H-chromenes: Known for their pharmacological properties and used in drug discovery.
Pyrazole Derivatives: Extensively studied for their biological activities and synthetic applications
Uniqueness: 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15N3O3 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
2-[(3-cyanopyridin-2-yl)amino]ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15N3O3/c19-11-14-5-3-7-20-17(14)21-8-9-23-18(22)15-10-13-4-1-2-6-16(13)24-12-15/h1-7,10H,8-9,12H2,(H,20,21) |
Clave InChI |
VCKBJDKTXRGUAP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCNC3=C(C=CC=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)
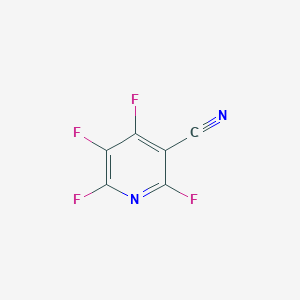
![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
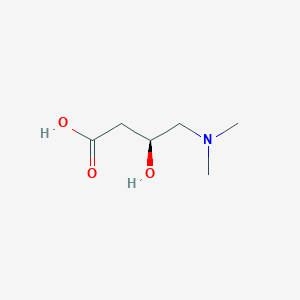

![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

